1-Phenyl-2-nitropropene (P2NP, CAS 705-60-2) is a highly versatile, trisubstituted conjugated nitroalkene utilized extensively as a building block in organic synthesis and fine chemical manufacturing. Functioning as a potent Michael acceptor and dienophile, its structure features a phenyl ring conjugated with a carbon-carbon double bond and an electron-withdrawing nitro group, anchored by a critical alpha-methyl substitution. This specific structural arrangement dictates its reactivity profile, making it a preferred precursor for the synthesis of complex heterocycles, chiral nitroalkanes, and specific pharmaceutical intermediates via controlled reduction or cycloaddition pathways [1].
Generic substitution with closely related analogs, such as trans-beta-nitrostyrene or 1-phenyl-2-nitroethane, fundamentally compromises synthesis workflows. The alpha-methyl group in 1-phenyl-2-nitropropene alters both the steric bulk and the electronic distribution of the alkene. In cycloaddition reactions, this steric hindrance completely inverts the regiochemical outcome compared to unmethylated nitrostyrenes, meaning substitution will yield the incorrect heterocyclic regioisomer [1]. Furthermore, during nucleophilic conjugate additions, P2NP generates a highly substituted intermediate capable of forming quaternary stereocenters, a structural feat impossible to achieve with beta-nitrostyrene. Attempting to use 1-phenyl-2-nitroethane as a safer alternative fails entirely in these applications, as it lacks the conjugated pi-system required for Michael additions.
The presence of the alpha-methyl group on 1-phenyl-2-nitropropene dictates a completely different regiochemical pathway in polar [3+2] cycloadditions (e.g., with azomethine ylides) compared to trans-beta-nitrostyrene. Experimental and theoretical DFT studies confirm a remarkable inversion in regioselectivity when switching from the disubstituted nitrostyrene to the trisubstituted P2NP[1].
| Evidence Dimension | Regiochemical outcome in [3+2] cycloaddition |
| Target Compound Data | Complete inversion of regioselectivity (yields the sterically driven regioisomer) |
| Comparator Or Baseline | trans-beta-nitrostyrene (yields the standard electronically driven regioisomer) |
| Quantified Difference | 100% inversion of the primary regioisomer formed |
| Conditions | [3+2] cycloaddition with azomethine ylides generated in situ |
Buyers synthesizing specific pyrrolidine or heterocyclic scaffolds must procure P2NP to access the inverted regioisomer that standard nitrostyrenes cannot produce.
Microbial reduction utilizing baker's yeast (Saccharomyces cerevisiae) demonstrates high sensitivity to the substitution pattern of nitroalkenes. While alpha,beta-disubstituted nitroalkenes like nitrostyrene yield modest to low enantiomeric excess (e.e. up to 52%), trisubstituted nitroalkenes such as 1-phenyl-2-nitropropene are chemoselectively reduced to the corresponding chiral nitroalkanes with excellent enantioselectivity [1].
| Evidence Dimension | Enantiomeric excess (e.e.) in biocatalytic reduction |
| Target Compound Data | Excellent enantioselectivity (high e.e. for trisubstituted nitroalkenes) |
| Comparator Or Baseline | alpha,beta-disubstituted nitroalkenes (e.e. ≤ 52%) |
| Quantified Difference | Significant enhancement in e.e. due to the alpha-methyl steric anchor |
| Conditions | Baker's yeast (Saccharomyces cerevisiae) reduction in aqueous/ethanol media |
For asymmetric synthesis workflows, P2NP provides superior stereocontrol, significantly reducing downstream chiral purification costs.
1-Phenyl-2-nitropropene can be precisely controlled during electrochemical reduction to yield specific intermediates without over-reduction. At cathodic reduction potentials between -0.3 and -0.5 V (vs. SCE) at a mercury or graphite cathode, P2NP is selectively reduced to phenylacetone oxime in high yields. It is only at higher negative potentials (-1.1 V) that the primary amine is formed[1]. This chemoselectivity is superior to standard chemical reductions (e.g., excess lithium aluminum hydride), which often yield complex mixtures of oximes, amines, and partial reduction products.
| Evidence Dimension | Product chemoselectivity (Oxime vs. Amine) |
| Target Compound Data | High yield of phenylacetone oxime at -0.3 to -0.5 V |
| Comparator Or Baseline | Standard LAH reduction (yields mixed oxime/amine/byproducts) |
| Quantified Difference | Near-quantitative chemoselectivity for the oxime at controlled voltage |
| Conditions | Cathodic reduction in divided cell (0.3 M H2SO4 in 2-propanol/water) |
Allows industrial buyers to precisely manufacture oxime intermediates using scalable, green electrosynthesis rather than relying on hazardous, unselective metal hydrides.
Driven by its unique steric profile that inverts regioselectivity compared to unmethylated analogs, P2NP is the required dienophile/dipolarophile for synthesizing highly substituted pyrrolidines and tetrahydrofurans via [3+2] and [4+2] cycloadditions. This is critical for drug discovery programs targeting complex, sterically constrained heterocyclic APIs [1].
Because trisubstituted nitroalkenes achieve vastly superior enantiomeric excess during baker's yeast reduction, P2NP is the optimal starting material for biocatalytic workflows aiming to produce highly enantioenriched chiral nitroalkanes, minimizing the need for expensive chiral chromatography [2].
Leveraging its distinct cathodic reduction potentials, P2NP is ideally suited for the electrochemical manufacturing of phenylacetone oxime. By maintaining the reduction potential at -0.3 to -0.5 V, manufacturers can achieve high chemoselectivity, completely bypassing the safety hazards and poor selectivity associated with bulk lithium aluminum hydride reductions [3].
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